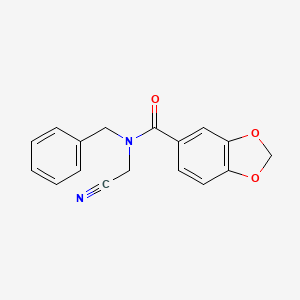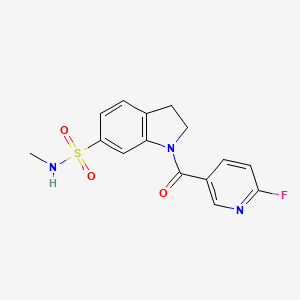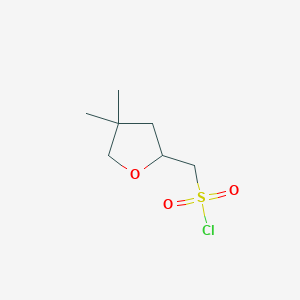![molecular formula C11H13N3OS B2469353 7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-29-3](/img/structure/B2469353.png)
7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that belongs to the class of pyridotriazinones. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis Methods and Applications
Cyclocondensation Process : An innovative one-step cyclocondensation process has been developed for synthesizing pyridyl-substituted 1,3,5-triazines, offering rapid access to these compounds with high potential in various fields including medicinal chemistry (Le Falher et al., 2014).
Suzuki Cross-Coupling Reaction : A significant method for synthesizing 2-diethylamino-4H-7-(Het)aryl pyrido[1,2-a][1,3,5]triazin-4-ones has been investigated, highlighting its potential in medicinal chemistry. This method allows for the introduction of various substituents into the triazine ring, making it a versatile approach for compound synthesis (Dagdag et al., 2021).
One-Pot Synthesis : A facile one-pot synthesis method has been described for novel 2-alkylamino and 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones. This approach is efficient for creating a library of pyridotriazines, which are useful as building blocks in medicinal chemistry (Dagdag, 2022).
Aza-Wittig / Cycloaddition / Ring-Transformation Reactions : An intriguing mechanism involving aza-Wittig, cycloaddition, and ring-transformation reactions has been reported for synthesizing pyrido[1,2-a][1,3,5]triazines. This offers a novel pathway for the creation of these compounds (Okawa et al., 1997).
Mannich Reaction in Synthesis : The Mannich reaction has been used in synthesizing N,S-containing heterocycles, particularly derivatives of pyrido[1,2-a][1,3,5]triazine, showcasing an unexpected direction in the aminomethylation reaction. This method offers new possibilities for compound synthesis (Dotsenko et al., 2007).
Chemical and Physical Properties
Fluorescence Properties : A study has reported the synthesis of pyrido[1,2-b][1,2,4]triazines with red light emission in the 650 nm range. These compounds have significant potential for applications in materials science and bioimaging (Darehkordi et al., 2018).
Dearomative Annulation with CO2 : A base-promoted dearomative annulation process involving N-2-pyridylamidine and CO2 has been developed. This green and sustainable method produces pyrido[1,2-a]-1,3,5-triazin-4-ones and is noteworthy for its eco-friendly approach (Xia et al., 2017).
Biological Applications
Antimicrobial Activity : Research has explored the synthesis and antimicrobial activity of chromone-linked 2-pyridone fused with triazoles, triazines, and triazepines. This highlights the potential of these compounds in developing new antimicrobial agents (Ali & Ibrahim, 2010).
Anticancer Properties : A method for preparing pyrimido[1,2-a][1,3,5]triazin-6-ones with varied substitutions has been developed, demonstrating potential as selective anticancer agents. This research expands the possibilities for cancer treatment (Sachdeva et al., 2015).
Anion–π and Lone Pair–π Interactions : Studies on 1,3,5-triazine-based ligands have shown their proficiency in generating anion–π and lone pair–π interactions. This is significant for applications in supramolecular chemistry and material sciences (Costa et al., 2010).
properties
IUPAC Name |
7-methyl-2-propylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCUVYFSMMWUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2469275.png)





![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)

